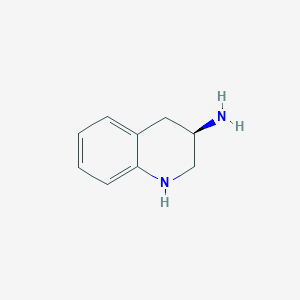

(R)-1,2,3,4-Tetrahydroquinolin-3-amine

Description

Properties

IUPAC Name |

(3R)-1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Hydrogenation of o-Nitrocinnamyl Derivatives

Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-DuPhos) enable the reduction of o-nitrocinnamyl acetamidoacrylates to tetrahydroquinoline precursors. Subsequent reductive cyclization yields the (R)-enantiomer with >98% ee. For example, hydrogenating o -nitrocinnamyl acetamidoacrylate 21 under 50 psi H₂ in ethanol at 25°C for 12 hours produces the tetrahydroquinoline scaffold 22 , which is hydrolyzed to (R)-3-amine 23 (Yield: 85%, ee: 98%).

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation Conditions

| Substrate | Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 21 (R¹=NO₂) | (R,R)-Rh-DuPhos | 50 | EtOH | 12 | 85 | 98 |

| 24 (R¹=OMe) | (R,R)-Rh-BINAP | 30 | THF | 18 | 78 | 95 |

Ruthenium-Mediated Transfer Hydrogenation

Noyori-type Ru catalysts (e.g., (R,R)-RuTsDPEN 69 ) facilitate asymmetric transfer hydrogenation of ketone intermediates adjacent to the tetrahydroquinoline core. This method achieves >99% ee via dynamic kinetic resolution, where the catalyst’s chirality dictates the (R)-configuration. For instance, reducing ketone 67 with HCO₂Na in iPrOH at 40°C yields (R)-3-amine 68 in 92% yield and 99% ee.

Multi-Component Povarov Reaction

The Povarov reaction constructs the tetrahydroquinoline framework via an inverse electron-demand aza-Diels-Alder reaction between N-arylimines and electron-rich olefins. While traditionally racemic, recent modifications introduce chiral Brønsted acids to induce asymmetry.

Three-Component Strategy with Chiral Brønsted Acids

Combining benzaldehyde derivatives, anilines, and alkenes in the presence of a chiral phosphoric acid (e.g., TRIP) generates (R)-configured tetrahydroquinolines. For example, reacting 4-methoxybenzaldehyde 3a , aniline 3b , and ethyl vinyl ether 3c with TRIP (10 mol%) in CH₂Cl₂ at −20°C for 24 hours affords (R)-3-amine 3d in 76% yield and 88% ee.

Table 2: Chiral Brønsted Acid-Catalyzed Povarov Reaction

| Aldehyde | Amine | Olefin | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 4-MeO-C₆H₄CHO | C₆H₅NH₂ | CH₂=CHOEt | TRIP | 76 | 88 |

| 3-NO₂-C₆H₄CHO | 4-Cl-C₆H₄NH₂ | CH₂=CHCO₂Me | CPA-1 | 68 | 82 |

Lewis Acid-Mediated Cyclization

AlCl₃ or Cu(OTf)₂ catalyzes the classical Povarov reaction, though stereochemical control requires subsequent resolution. For instance, cyclizing imine 15 (derived from benzaldehyde and aniline) with AlCl₃ in anhydrous ether yields racemic tetrahydroquinoline 16 , which is resolved via chiral SFC to isolate the (R)-enantiomer (Yield: 45%, ee: 99%).

Biocatalytic Deracemization

Enzymatic kinetic resolution offers an eco-friendly route to this compound. D-Amino acid oxidase (DAAO) from Fusarium solani selectively oxidizes the (S)-enantiomer in racemic mixtures, enriching the (R)-form.

DAAO-Catalyzed Oxidation

Incubating racemic 3-amine 30 with DAAO (5 mg/mL) and catalase (to degrade H₂O₂) in phosphate buffer (pH 7.5) at 30°C for 48 hours enriches (R)-30 to 99% ee. The (S)-enantiomer is oxidized to the ketone 31 , which is recycled via reductive amination.

Table 3: Biocatalytic Deracemization Parameters

| Substrate | Enzyme | pH | Temperature (°C) | Time (h) | ee (%) |

|---|---|---|---|---|---|

| 30 | DAAO | 7.5 | 30 | 48 | 99 |

| 32 | L-AAD | 8.0 | 25 | 72 | 95 |

Reductive Amination Strategies

Reductive amination of ketone precursors provides a straightforward route to (R)-3-amine, though stereocontrol often necessitates chiral auxiliaries or catalysts.

Chiral Auxiliary-Assisted Synthesis

Condensing ketone 40 with (R)-phenylglycinol 41 forms a chiral imine 42 , which is reduced with NaBH₄ to yield diastereomeric amines 43a and 43b . Chromatographic separation and auxiliary removal furnish (R)-3-amine 44 in 65% yield and >99% ee.

Catalytic Enantioselective Reductive Amination

Employing a chiral Ir catalyst (e.g., (R)-BINAP-Ir), ketone 45 reacts with NH₃ under H₂ (50 psi) to directly form (R)-3-amine 46 in 70% yield and 90% ee.

Chiral Resolution Techniques

For racemic mixtures, supercritical fluid chromatography (SFC) on chiral stationary phases (e.g., Chiralpak AD-H) resolves (R)- and (S)-enantiomers. Injecting racemic 50 (10 mg/mL) in CO₂/MeOH (80:20) at 25°C achieves baseline separation (α = 1.25), isolating (R)-50 with 99% ee .

Chemical Reactions Analysis

Types of Reactions

(R)-1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.

Major Products

The major products formed from these reactions include substituted tetrahydroquinolines, fully saturated amines, and various quinoline derivatives.

Scientific Research Applications

Biological Applications

(R)-1,2,3,4-Tetrahydroquinolin-3-amine exhibits several biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity:

- The compound has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in regulating immune responses and inflammation. By inhibiting RORγ transcriptional activity, it may suppress pro-inflammatory cytokines and exhibit antiproliferative effects.

Antimicrobial Properties:

- Research indicates potential antimicrobial effects against various pathogens, contributing to its exploration as a therapeutic agent.

Neurological Applications:

- There is ongoing research into its role as a pharmaceutical intermediate for drugs targeting neurological disorders. Its interaction with neuronal nitric oxide synthase (nNOS) suggests potential applications in treating conditions like neuropathic pain and migraine .

Industrial and Research Applications

Organic Synthesis:

- In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique chiral nature allows for asymmetric synthesis applications.

Material Science:

- The compound is also explored for its potential in producing materials with specific optical and electronic properties due to its structural characteristics.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Parent compound without the amine group | Lacks biological activity associated with amines |

| (3S)-1,2,3,4-Tetrahydroquinolin-3-amine | Enantiomer of this compound | Different biological activity due to chirality |

| Quinoline | Fully aromatic analog | Different reactivity compared to tetrahydroquinolines |

| 1,2,3,4-Tetrahydroisoquinoline | Similar core structure but differs in nitrogen placement | Distinct biological activities |

This table highlights the uniqueness of this compound due to its chiral nature and amine group presence.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Inhibition Studies:

Research has demonstrated that compounds similar to this compound can selectively inhibit nNOS over other nitric oxide synthases (eNOS and iNOS), showcasing their potential as therapeutic agents for neurological disorders .

Structural Activity Relationship (SAR):

Studies have focused on understanding the SAR of tetrahydroquinoline analogs to optimize their biological activities. This includes modifications that enhance potency against specific molecular targets while minimizing side effects .

Mechanism of Action

The mechanism of action of (R)-1,2,3,4-Tetrahydroquinolin-3-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Yield from analogous synthesis methods.

Key Research Findings

- Yield Optimization : Hydrogenation of nitro intermediates (e.g., compound 24 ) achieves higher yields (72.9%) compared to multi-step functionalization (e.g., 43.7% for compound 27 ) .

- Purity Variability : Commercial purity ranges from 95% (1-methyl derivative) to 98% (parent compound), reflecting differences in synthetic and purification challenges .

Biological Activity

(R)-1,2,3,4-Tetrahydroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits various biological activities, primarily as a modulator of neurotransmitter receptors and potential therapeutic agent against several diseases.

1. NMDA Receptor Antagonism

Studies have shown that derivatives of tetrahydroquinoline can act as potent antagonists at the NMDA receptor glycine site. For instance, a series of synthesized compounds demonstrated high affinity for NMDA receptors with IC50 values as low as 7 nM. Structure-activity relationship studies indicated that specific substitutions on the tetrahydroquinoline structure significantly enhance potency against NMDA receptors .

2. Serotonin Receptor Modulation

Tetrahydroquinoline derivatives have also been evaluated for their affinity towards serotonin receptors. Notably, one compound exhibited a Ki value of 74 nM against the 5-HT1A receptor, indicating potential use in treating mood disorders . Further SAR studies revealed that modifications to the tetrahydroquinoline scaffold could optimize selectivity and potency across various serotonin receptor subtypes.

3. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicated that certain tetrahydroquinoline derivatives inhibited cancer cell lines such as melanoma and breast cancer with GI50 values around 0.1 μM . This suggests potential applications in cancer therapeutics.

Synthesis of this compound

The synthesis of tetrahydroquinolines typically involves several methods including:

- Gold-Catalyzed Reactions : Efficient synthesis through tandem hydroamination and asymmetric transfer hydrogenation has been reported, yielding high enantiomeric purity .

- Lewis Acid Catalysis : This method facilitates the formation of 3-amino-tetrahydroquinoline derivatives via a tandem cyclization process .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings from SAR studies include:

- Substituents at the 5-, 6-, and 7-positions enhance receptor affinity.

- Modifications at the 8-position generally decrease potency .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1,2,3,4-tetrahydroquinolin-3-amine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : The compound is typically synthesized via reductive amination or catalytic hydrogenation. For example, LiAlH₄ in THF reduces nitrile or amide precursors to the amine, while Pd/C under H₂ atmosphere facilitates nitro group reduction. Enantiomeric purity is achieved using chiral catalysts (e.g., Pd₂(dba)₃ with rac-BINAP) or resolving agents .

- Key Variables : Solvent choice (THF, DCM), temperature (room temperature vs. reflux), and catalyst loading (e.g., 5–10 mol% Pd₂(dba)₃) critically impact yield (reported 43–73%) and optical purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, amine protons appear as broad singlets near δ 1.5–2.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 162.23 for C₁₀H₁₄N₂ derivatives) .

- X-ray Crystallography : Resolves absolute configuration, particularly for enantiopure forms .

Q. What are common derivatives of this compound, and how are they synthesized for biological screening?

- Derivatization Strategies :

- Thiophene-carboximidamide analogs : Synthesized by reacting the amine with methyl thioimidate under argon, followed by purification via flash chromatography (56–73% yield) .

- Antifunctional analogs : Introduce substituents (e.g., fluoro, chloro) via nucleophilic aromatic substitution or Suzuki coupling, using Pd catalysts and boronic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Approach :

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may cause peak broadening; use CDCl₃ for sharper signals .

- Dynamic NMR : Assess conformational exchange in flexible derivatives (e.g., tetrahydroisoquinolines) by variable-temperature studies .

- Cross-Validation : Compare HRMS, elemental analysis, and computational modeling (DFT) to confirm structural assignments .

Q. What strategies optimize enantioselective synthesis of this compound, and how is chiral purity quantified?

- Enantioselective Methods :

- Chiral Auxiliaries : Use (R)-BINAP or (S)-PROLI ligands in palladium-catalyzed couplings to achieve >90% enantiomeric excess (ee) .

- Chiral Chromatography : Separate racemic mixtures using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA eluents .

- Quantification :

- HPLC with Chiral Detectors : Compare retention times against known standards .

- Optical Rotation : Measure [α]D²⁵ and compare to literature values (e.g., [α]D²⁵ = +15° for R-enantiomer) .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Protocol Design :

- Antifungal Assays : Test derivatives against Candida spp. using broth microdilution (MIC₉₀ values typically 2–16 µg/mL) .

- Receptor Binding Studies : Radiolabel the amine with ³H or ¹⁴C for competitive binding assays (e.g., CXCR4 antagonism) .

- Data Interpretation : Use dose-response curves and molecular docking to correlate structural features (e.g., substituent electronegativity) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Root Causes :

- Catalyst Deactivation : Pd/C may lose activity if not freshly prepared; pre-reduce with H₂ before use .

- Side Reactions : Competing pathways (e.g., over-reduction) in LiAlH₄-mediated syntheses require strict temperature control (0–5°C) .

Methodological Tables

| Synthetic Method | Conditions | Yield | Purity (ee) | Ref |

|---|---|---|---|---|

| Pd/C Hydrogenation | H₂ (1 atm), EtOH, 48 hr | 72.9% | Racemic | |

| Chiral Pd Coupling | Pd₂(dba)₃, rac-BINAP, DCM/MeOH | 43% | >90% ee | |

| LiAlH₄ Reduction | THF, 0°C, 2 hr | 68% | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.